

Physical and chemical properties of ABNO

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Compound of Interest

Compound Name: 9-Azabicyclo[3.3.1]nonane n-oxyl

Cat. No.: B1442692

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An In-depth Technical Guide to 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)

Introduction

9-Azabicyclo[3.3.1]nonane-N-oxyl, commonly known as ABNO, is a stable, sterically unhindered nitroxyl radical.[1][2] It has garnered significant attention in the field of organic chemistry as a highly active organocatalyst, particularly for the oxidation of alcohols.[2][3] Compared to the more traditional and sterically hindered catalyst TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), ABNO often exhibits superior reactivity, especially in the oxidation of both primary and secondary alcohols.[1][4][5] This guide provides a comprehensive overview of the core physical and chemical properties of ABNO, detailed experimental protocols, and key mechanistic pathways relevant to researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental properties of ABNO are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: General and Physical Properties of ABNO



Property	Value	Source
IUPAC Name	9-Azabicyclo[3.3.1]nonan-9- oxyl	-
Synonyms	9-Azabicyclo[3.3.1]nonane N- oxyl radical, ABNO	
CAS Number	31785-68-9	
Molecular Formula	C ₈ H ₁₄ NO	[6]
Molecular Weight	140.20 g/mol	[6]
Appearance	Red to reddish-brown solid	[6][7]
Melting Point	65-70 °C	[6]
Form	Solid	[6]
Storage Temperature	2-8°C, keep dry under inert gas	[8]

Table 2: Spectroscopic and Analytical Data for ABNO



Data Type	Description	Source
Mass Spectrometry	GC/EI-MS shows a prominent peak at m/z 140. A higher than expected m+1 peak (m/z 141) is often observed.[7][9]	[7][9]
¹ H NMR	As a paramagnetic compound, NMR characterization is not straightforward but can be obtained under special instrument settings for purity assessment.[7][10][11]	[7][10][11]
Purity Analysis	Typically determined by Gas Chromatography (GC) analysis.[7] LC/MS with an acidic eluent can be used to resolve ABNO from its corresponding hydroxylamine. [9]	[7][9]
Redox Potential	Exhibits reversible redox behavior with a lower oxidation potential than TEMPO. The oxidation peak at ~0.3 V (vs. a reference) corresponds to the one-electron oxidation to the oxoammonium ion (ABNO+). [12][13]	[12][13]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, purification, and application of ABNO.

Scalable, Chromatography-Free Synthesis of ABNO



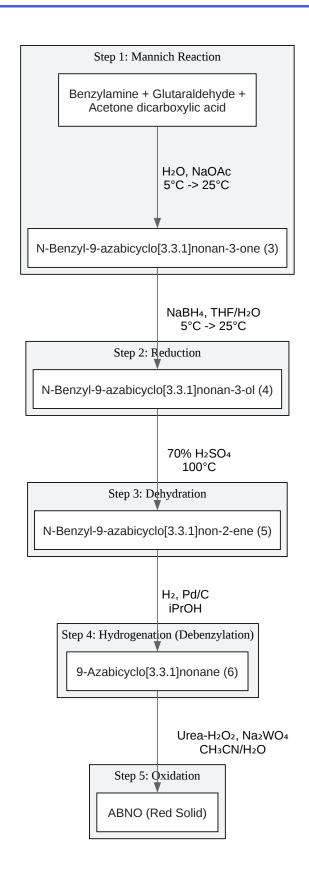
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A practical and scalable synthesis of ABNO has been developed that avoids chromatographic purification.[7][10] The multi-step process begins with commercially available reagents and proceeds through several intermediates.

Experimental Workflow for ABNO Synthesis





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Caption: Multi-step synthesis of ABNO from commercial starting materials.



Detailed Methodology (Adapted from Organic Syntheses[7]):

- Synthesis of N-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (3):
 - To a jacketed flask, add water (50 g) and benzylamine (12.9 mL). Cool the reactor to 0–10
 °C.
 - Add 18% sulfuric acid (43.2 mL) over 1 hour, maintaining the internal temperature between 4–8 °C.
 - Add 50% aqueous glutaraldehyde (25.8 mL) followed by acetone dicarboxylic acid (20 g)
 while keeping the temperature below 5 °C.
 - Add 9% sodium acetate solution (47.8 mL) over 1.5 hours.
 - o Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.
 - Workup involves pH adjustment, extraction with MTBE/heptane, and concentration to yield the crude product, which is used directly in the next step.
- Reduction to N-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol (4):
 - Dissolve the crude product from the previous step in a mixture of THF and water.
 - Cool the solution to 5 °C and add sodium borohydride (NaBH₄) portion-wise.
 - Stir the reaction at 25 °C until completion, monitored by HPLC.
 - Quench the reaction by slowly adding 10% hydrochloric acid to adjust the pH to 5-6.
 - Workup involves pH adjustment to 11-12 with NaOH, extraction with MTBE, and concentration to yield the crude alcohol.
- Dehydration and Subsequent Steps:
 - The crude alcohol (4) is treated with 70% sulfuric acid at 100 °C to form the olefin (5).



- The crude olefin is then hydrogenated using H₂ gas and a Palladium on carbon (Pd/C)
 catalyst in isopropanol to yield 9-azabicyclo[3.3.1]nonane (6).
- Finally, the amine (6) is oxidized using a urea-hydrogen peroxide complex catalyzed by sodium tungstate (Na₂WO₄) in an acetonitrile/water mixture.
- The final ABNO product is purified by crystallization to yield a red solid with >99% purity by GC analysis.[7]

Electrochemical Analysis by Cyclic Voltammetry

Cyclic voltammetry is used to investigate the electrochemical activity of ABNO and determine its redox potential.[12]

Methodology:

- Apparatus: A standard three-electrode cell is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
- Solution: A solution of ABNO (e.g., 0.1 mmol) is prepared in an appropriate solvent like acetonitrile, containing a supporting electrolyte (e.g., 0.1 M NaClO₄).[12][13]
- Procedure: The potential is swept between a defined range (e.g., -0.1 to 0.8 V) at a set scan rate (e.g., $50 \text{ mV} \cdot \text{s}^{-1}$).[13]
- Analysis: The resulting voltammogram shows the redox peaks. For ABNO, a reversible pair
 of redox peaks is observed, with the oxidation peak corresponding to the formation of the
 active oxoammonium cation (ABNO+).[12][13] This analysis reveals that ABNO has a lower
 oxidation potential than TEMPO, indicating it is more easily oxidized to its active catalytic
 form.[12]

Chemical Reactivity and Catalytic Applications

ABNO is primarily used as a catalyst for the aerobic oxidation of alcohols.[6] It can be used in combination with various co-catalysts, including copper, iron, or bismuth salts, to facilitate these transformations under mild conditions using air as the terminal oxidant.[4][5][14][15]

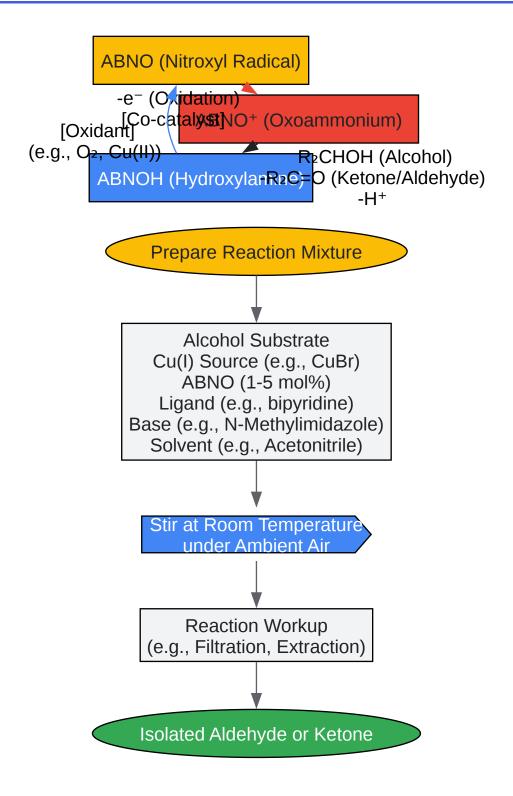


Mechanism of Alcohol Oxidation

The key to ABNO's catalytic activity is its ability to cycle between three oxidation states: the nitroxyl radical (ABNO), the oxoammonium cation (ABNO+), and the hydroxylamine (ABNOH). [12]

Catalytic Cycle for Alcohol Oxidation





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